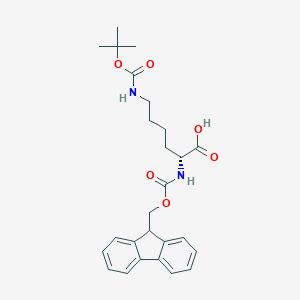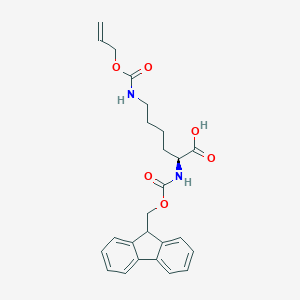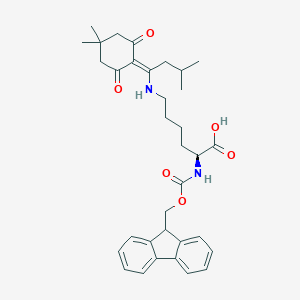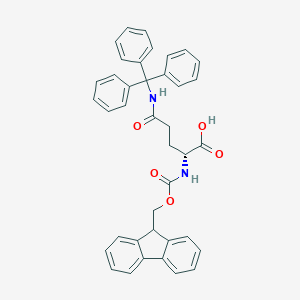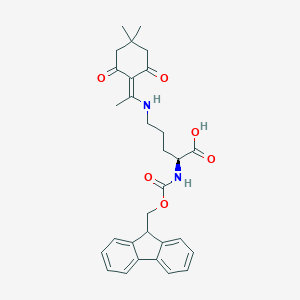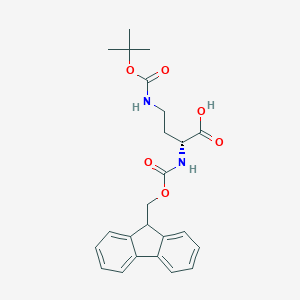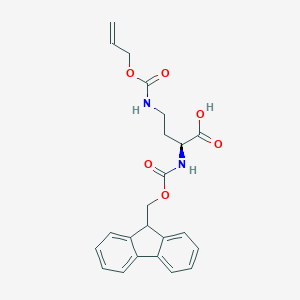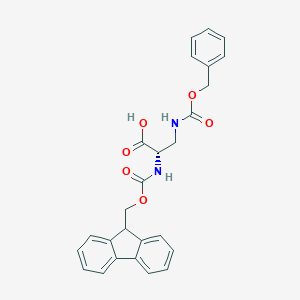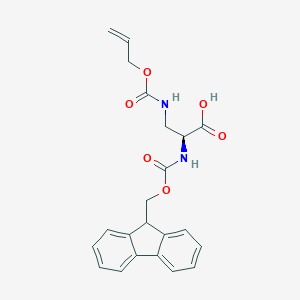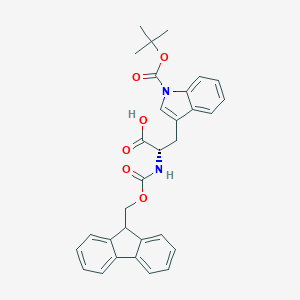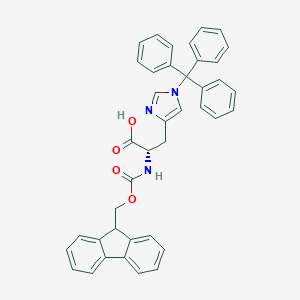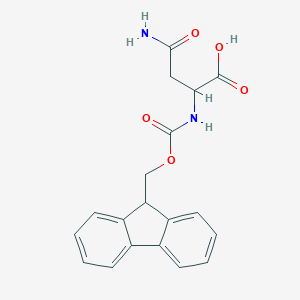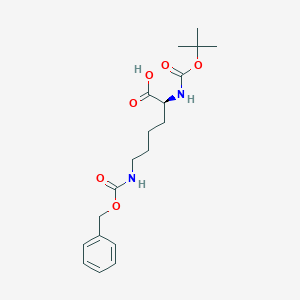
Boc-Lys(Z)-OH
Overview
Description
Boc-Lys(Z)-OH, also known as Nα-(tert-Butoxycarbonyl)-Nε-(benzyloxycarbonyl)-L-lysine, is a derivative of the amino acid lysine. This compound is widely used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The tert-butoxycarbonyl (Boc) group protects the amino group, while the benzyloxycarbonyl (Z) group protects the side chain amino group.
Mechanism of Action
Target of Action
Boc-Lys(Z)-OH is primarily targeted towards Histone Deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . They play a crucial role in regulating a variety of cellular processes, including gene transcription, cell differentiation, DNA damage responses, and apoptosis .
Mode of Action
This compound interacts with HDACs, leading to the removal of acetyl groups from lysine residues in histone and non-histone proteins . This deacetylation may lead to a change in the conformation and/or activity of the substrates . Through deacetylation, dynamic modification of lysine residues near the N-termini of histones plays an important role in the regulation of chromatin structure and gene expression .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the lysine acetylation pathway . The lysine acetylation status of proteins is regulated dynamically through the opposing action of histone acetyltransferases (HATs) and HDACs . HDACs, the target of this compound, catalyze the removal of acetyl groups from lysine residues in histone and non-histone proteins . This dynamic modification of lysine residues plays an important role in the regulation of chromatin structure and gene expression .
Pharmacokinetics
It’s known that the compound’s activity is long-lasting even upon drug removal .
Result of Action
The action of this compound results in the deacetylation of histones and non-histone proteins, leading to changes in gene transcription, cell differentiation, DNA damage responses, and apoptosis . In general, hypoacetylation of histones, which is facilitated by this compound, is linked to transcriptional repression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound has been shown to exhibit excellent antimicrobial activity, indicating that its action can be influenced by the presence of microbial organisms . .
Biochemical Analysis
Biochemical Properties
Boc-Lys(Z)-OH plays a crucial role in biochemical reactions, particularly in the process of reversible lysine acetylation . This compound interacts with HDAC enzymes, which catalyze the removal of acetyl groups from lysine residues in histone and nonhistone proteins . The interactions between this compound and these enzymes are critical for regulating a variety of cellular processes .
Cellular Effects
The effects of this compound on cells are primarily related to its influence on HDAC activity. By serving as a substrate for these enzymes, this compound can impact gene transcription, cell differentiation, DNA damage responses, and apoptosis . Its influence on cell function is largely due to its role in the deacetylation of histones and nonhistone proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with HDAC enzymes. These enzymes remove acetyl groups from lysine residues, leading to changes in the conformation and/or activity of their substrates . This process can result in changes in gene expression and the regulation of chromatin structure .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can be measured using HDAC activity assays . Over time, changes in the effects of this compound may be observed due to its role in the dynamic regulation of lysine acetylation . Information on the product’s stability, degradation, and long-term effects on cellular function can be obtained through in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in the metabolic pathway of lysine acetylation . It interacts with HDAC enzymes, which play a key role in this pathway by removing acetyl groups from lysine residues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Lys(Z)-OH typically involves the protection of the lysine amino groups. The process begins with the protection of the α-amino group using the tert-butoxycarbonyl (Boc) group. This is achieved by reacting lysine with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate. The ε-amino group is then protected using the benzyloxycarbonyl (Z) group, which is introduced by reacting the Boc-protected lysine with benzyl chloroformate in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protective group introduction.
Chemical Reactions Analysis
Types of Reactions: Boc-Lys(Z)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc and Z protective groups can be removed under specific conditions. The Boc group is typically removed using acidic conditions, such as treatment with trifluoroacetic acid. The Z group is removed using catalytic hydrogenation or treatment with strong acids like hydrochloric acid.
Coupling Reactions: this compound can participate in peptide coupling reactions, where it reacts with other amino acids or peptides to form longer peptide chains. This is usually achieved using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid for Boc removal, catalytic hydrogenation or hydrochloric acid for Z removal.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) as coupling reagents.
Major Products Formed:
Deprotection: Lysine or partially protected lysine derivatives.
Coupling: Peptides or peptide derivatives.
Scientific Research Applications
Boc-Lys(Z)-OH is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is a key intermediate in the synthesis of peptides and proteins, allowing for the selective protection and deprotection of amino groups.
Drug Development: this compound is used in the synthesis of peptide-based drugs and therapeutic agents.
Bioconjugation: It is employed in the modification of biomolecules for various applications, including the development of diagnostic tools and targeted therapies.
Comparison with Similar Compounds
Boc-Lys(Z)-OH is unique due to its dual protective groups, which provide selective protection for both the α-amino and ε-amino groups of lysine. Similar compounds include:
Boc-Lys(Boc)-OH: This compound has two Boc protective groups, providing protection for both amino groups but requiring different deprotection conditions.
Fmoc-Lys(Z)-OH: This compound uses the fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection and the Z group for ε-amino protection, offering an alternative protection strategy.
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHUTRNYBGWPBL-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883840 | |
| Record name | L-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2389-45-9 | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2389-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.475 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


